![molecular formula C20H16N2O4S B2535172 4-乙酰基-N-[4-(2,3-二氢-1,4-苯并二噁烷-6-基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 864860-95-7](/img/structure/B2535172.png)
4-乙酰基-N-[4-(2,3-二氢-1,4-苯并二噁烷-6-基)-1,3-噻唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzodioxin ring fused with a thiazole ring
科学研究应用
4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial and enzyme inhibitor. .
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: Its ability to interact with various biological targets makes it useful in studying biochemical pathways and mechanisms.
作用机制
Target of Action
The primary targets of 4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of cholinesterase and lipoxygenase enzymes can lead to a decrease in the breakdown of certain neurotransmitters and a reduction in the production of inflammatory mediators, respectively .
Biochemical Pathways
The compound affects the cholinergic and lipoxygenase pathways. By inhibiting cholinesterase, it increases the availability of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting lipoxygenase, it reduces the production of leukotrienes, which are involved in inflammatory responses .
Result of Action
The inhibition of cholinesterase and lipoxygenase enzymes by this compound can lead to potential therapeutic effects. For instance, increased acetylcholine levels can potentially improve cognitive function, making this compound a potential therapeutic agent for Alzheimer’s disease . Additionally, the reduction in leukotriene production can potentially alleviate inflammatory responses .
生化分析
Biochemical Properties
Compounds with similar structures, such as those containing benzodioxin and thiazole rings, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules and alter biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to changes in cell growth, differentiation, and survival .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through interactions with specific biomolecules, leading to changes in enzyme activity, gene expression, and other biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with thiazole derivatives under controlled conditions. The acetylation of the resulting intermediate yields the final product. The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as lithium hydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure the highest purity and yield of the final product.
化学反应分析
Types of Reactions
4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
相似化合物的比较
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin ring and has shown potential as a therapeutic agent for Alzheimer’s disease.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds are potent antibacterial agents and moderate enzyme inhibitors.
Uniqueness
What sets 4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide apart is its unique combination of the benzodioxin and thiazole rings, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-12(23)13-2-4-14(5-3-13)19(24)22-20-21-16(11-27-20)15-6-7-17-18(10-15)26-9-8-25-17/h2-7,10-11H,8-9H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFGYYFRRUMAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 5-bromofuran-2-carboxylate](/img/structure/B2535090.png)
![4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2535093.png)
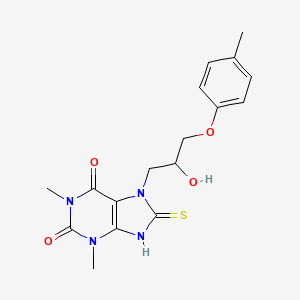
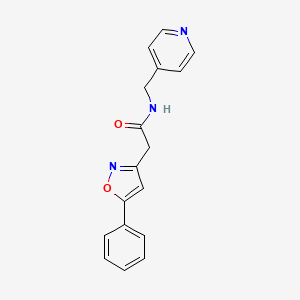
![N-CYCLOHEXYL-2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2535100.png)
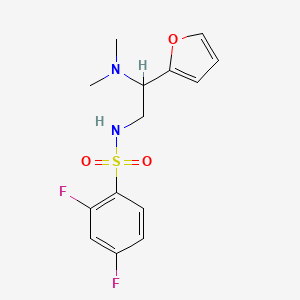
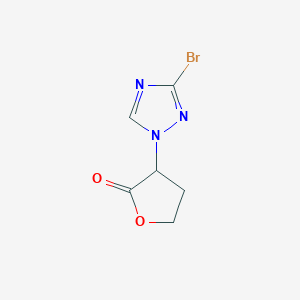
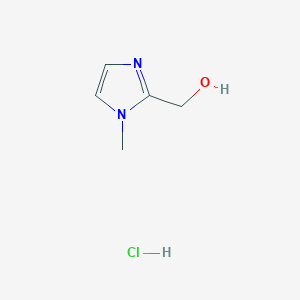
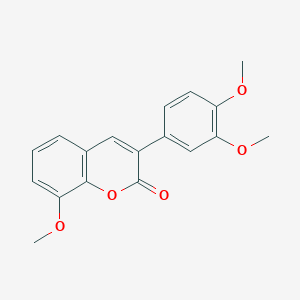
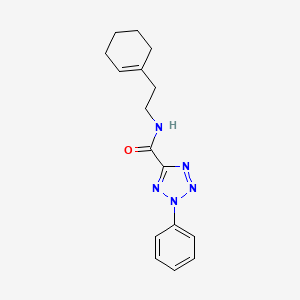
![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)
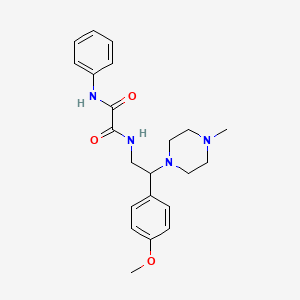
amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2535112.png)
